molecular formula C7H5BrN2 B039627 2-Bromoimidazo[1,2-a]pyridine CAS No. 112581-95-0

2-Bromoimidazo[1,2-a]pyridine

Cat. No.: B039627
CAS No.: 112581-95-0
M. Wt: 197.03 g/mol
InChI Key: GZMVKXPKVWQQLO-UHFFFAOYSA-N
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Description

2-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the second position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .

Scientific Research Applications

2-Bromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Safety and Hazards

2-Bromoimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 2-Bromoimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They have been used as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, the development of more effective compounds for treating various diseases, including cancer, could be a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds via a one-pot tandem cyclization and bromination process. The reaction is typically carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant .

Another method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile. This two-step one-pot method provides a convenient and practical approach to synthesize 3-substituted imidazo[1,2-a]pyridines in moderate to high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).

    Cyclization Reactions: Reagents such as TBHP and catalysts like iodine are commonly used. The reactions are often carried out in solvents like toluene or ethyl acetate.

    Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

2-Bromoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at the third position.

    2-Chloroimidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of bromine.

    2-Iodoimidazo[1,2-a]pyridine: Similar in structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the potential for further functionalization, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMVKXPKVWQQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497868
Record name 2-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-95-0
Record name 2-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoimidazo[1,2-a]pyridine
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Synthesis routes and methods

Procedure details

To 44.0 g of melted phosphorus oxybromide, 12.0 g of 2-hydroxyimidazo[1,2-a]pyridine is added at 60°-85° C. and stirred for 3 hours at 90° C. The mixture is poured into 300 ml of ice water, neutralized with aqueous ammonia and then extracted with chloroform. The collected chloroform layer is dried over anhydrous sodium sulfate. Chloroform is distilled off and the residue is purified by silica gel chromatography (eluent: chloroform) to obtain 3.5 g of the title compound as a crystalline solid.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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